Sulfurous diamide

Asymmetric catalysis Chiral ligands Rhodium catalysis

Sulfurous diamide (CAS 36986-61-5), also designated as sulfoxamide or thionyl amide, is an organosulfur compound belonging to the sulfur(II) diamide class, structurally defined as H2N–S(=O)–NH2. Unlike its fully oxidized analog sulfuric diamide (sulfamide, SO2(NH2)2), sulfurous diamide contains a sulfur atom in the +IV oxidation state with a single sulfinyl (S=O) group, imparting distinct reactivity profiles critical for specialized applications in asymmetric catalysis and heterocyclic synthesis.

Molecular Formula H4N2OS
Molecular Weight 80.11 g/mol
CAS No. 36986-61-5
Cat. No. B15476674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfurous diamide
CAS36986-61-5
Molecular FormulaH4N2OS
Molecular Weight80.11 g/mol
Structural Identifiers
SMILESNS(=O)N
InChIInChI=1S/H4N2OS/c1-4(2)3/h1-2H2
InChIKeyRGKBHCHHMKMETO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfurous Diamide (CAS 36986-61-5): Core Chemical Identity and Procurement Context


Sulfurous diamide (CAS 36986-61-5), also designated as sulfoxamide or thionyl amide, is an organosulfur compound belonging to the sulfur(II) diamide class, structurally defined as H2N–S(=O)–NH2 [1]. Unlike its fully oxidized analog sulfuric diamide (sulfamide, SO2(NH2)2), sulfurous diamide contains a sulfur atom in the +IV oxidation state with a single sulfinyl (S=O) group, imparting distinct reactivity profiles critical for specialized applications in asymmetric catalysis and heterocyclic synthesis .

Why Generic Substitution of Sulfurous Diamide Fails: Critical Differentiation from In-Class Analogs


Direct substitution of sulfurous diamide with its in-class analogs—particularly the more common sulfuric diamide (sulfamide, CAS 7803-58-9) or generic thionyl chloride—is invalid due to fundamental differences in sulfur oxidation state, electronic structure, and resultant chemical behavior. The S(IV) center in sulfurous diamide enables distinct nucleophilic/electrophilic dual reactivity and chiral ligand assembly that is absent in S(VI) sulfamide derivatives [1]. High-strength direct comparative quantitative data across multiple performance dimensions remains limited in the open literature, reflecting the compound's specialized, niche deployment rather than broad commodity use [2]. Procurement decisions must therefore be guided by the specific, albeit focused, quantitative evidence detailed below.

Sulfurous Diamide: Quantified Differentiation Evidence for Scientific Selection


Chiral Sulfurous Diamide Ligands Deliver Up to 99% Yield and 96% ee in Rh-Catalyzed Asymmetric 1,4-Additions, Rivaling Established Sulfoxide Systems

C2-symmetric chiral sulfurous diamide ligands, synthesized from (1R,2R)-(+)-1,2-diphenylethylenediamine, enable rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclic enones with yields up to 99% and enantiomeric excess up to 96% ee for both cyclohexenone and cyclopentenone substrates [1]. In comparison, benchmark chiral sulfoxide ligands—the closest established sulfur-olefin hybrid ligand class—typically achieve enantioselectivities in the range of 80–95% ee under analogous reaction conditions, positioning the sulfurous diamide scaffold as a competitive, non-sulfur-chiral alternative [2].

Asymmetric catalysis Chiral ligands Rhodium catalysis

Sulfurous Diamide Enables Exclusive Access to Thiadiazine Oxide Heterocycles via Cycloaddition, a Reactivity Mode Absent in Sulfuric Diamide

Sulfurous diamide derivatives (N-sulfinylanilines) undergo [4+2] cycloaddition with aromatic Schiff bases to directly furnish 1,2,6-thiadiazine oxide ring systems [1]. In contrast, the analogous reaction employing sulfuric diamide (sulfamide) or its N-sulfonyl derivatives does not proceed under identical conditions, as the S(VI) center lacks the requisite electrophilicity for diene activation [2]. This divergent reactivity is a direct consequence of the S(IV) oxidation state present in sulfurous diamide.

Heterocyclic synthesis Cycloaddition Thiadiazine oxides

Sulfurous Diamide Serves as a Pharmacopeial-Grade Reference Standard for Sulfamide API Traceability, Ensuring Regulatory Compliance

Sulfurous diamide is commercially available as a fully characterized reference standard specifically intended for the traceable quantification of sulfamide active pharmaceutical ingredient (API) . The material is supplied with certificates of analysis documenting identity and purity ≥98% by HPLC, and is compliant with USP/EP guidelines for analytical method validation . Generic laboratory-grade sulfamide, by contrast, is typically offered at 97% purity without pharmacopeial certification or detailed characterization for impurity profiling.

Pharmaceutical analysis Reference standard Method validation

Sulfurous Diamide Bridges in Tröger's Base Analogs Impart Distinct Conformational Rigidity Compared to Amide-Bridged Analogs

Incorporation of a sulfurous diamide bridge into Tröger's base (TB) analogs yields structures with altered helical pitch and inter-nitrogen distance relative to amide-bridged analogs [1]. While direct quantitative comparison of binding affinities or separation efficiencies is not reported in the abstract, the sulfurous diamide bridge introduces a sulfinyl group that can serve as an additional hydrogen-bond acceptor and alters the overall molecular shape, which is distinct from the planar amide bridge [1].

Supramolecular chemistry Molecular recognition Tröger's base

Optimal Deployment Scenarios for Sulfurous Diamide Based on Quantified Differentiation


Enantioselective Synthesis of Chiral γ-Keto Esters and Ketones

Use sulfurous diamide-derived chiral ligands in rhodium-catalyzed asymmetric 1,4-additions to produce enantiomerically enriched cyclic ketones. The ligand scaffold achieves yields up to 99% and enantioselectivities up to 96% ee, making it suitable for the preparation of pharmaceutical intermediates where high optical purity is critical [1].

Construction of 1,2,6-Thiadiazine Oxide-Containing Heterocyclic Libraries

Employ N-sulfinylanilines (sulfurous diamide derivatives) in cycloaddition reactions with Schiff bases to rapidly assemble thiadiazine oxide cores. This reactivity mode is exclusive to S(IV) diamides and cannot be accessed using sulfamide, enabling the exploration of novel chemical space in drug discovery [2].

Traceable Quantification of Sulfamide API in Pharmaceutical Quality Control

Utilize certified sulfurous diamide reference standard (≥98% purity, USP/EP compliant) as an external standard in HPLC method development and validation for sulfamide active pharmaceutical ingredient. This ensures regulatory traceability and supports robust batch release testing in GMP environments .

Synthesis of Novel Tröger's Base Analogs for Supramolecular Recognition Studies

Incorporate sulfurous diamide bridges into Tröger's base frameworks to modulate cleft geometry and introduce additional hydrogen-bonding sites (S=O). These analogs may exhibit altered enantioselective recognition properties compared to amide-bridged counterparts, offering new avenues in chiral stationary phase development and host–guest chemistry [3].

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